Tazomeline citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tazomeline citrate is a compound that acts as a non-selective muscarinic acetylcholine receptor agonist. It was initially developed for the treatment of cognitive dysfunctions such as those seen in Alzheimer’s disease and schizophrenia. its development was discontinued for unknown reasons . This compound has also been explored for its potential use in treating severe painful conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tazomeline citrate involves the reaction of 5-(4-hexylsulfanyl)-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine with citric acid. The reaction typically occurs under controlled conditions to ensure the formation of the citrate salt. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Tazomeline citrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, potentially altering the structure and activity of the compound.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents such as DMSO. The conditions for these reactions are typically controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in derivatives with altered functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structure and reactivity make it a subject of interest in synthetic chemistry and reaction mechanism studies.
Biology: Tazomeline citrate’s ability to interact with muscarinic acetylcholine receptors has implications for understanding receptor function and signaling pathways.
Medicine: Although its development was discontinued, this compound was initially explored for treating cognitive dysfunctions and severe pain.
Mechanism of Action
Tazomeline citrate exerts its effects by acting as a non-selective muscarinic acetylcholine receptor agonist. It binds to muscarinic receptors, mimicking the action of acetylcholine, a neurotransmitter. This binding activates the receptors, leading to various downstream effects, including modulation of neurotransmitter release and changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Alvameline: Another muscarinic receptor agonist with similar applications in cognitive dysfunction treatment.
Milameline: A compound with similar receptor activity but different pharmacokinetic properties.
Sabcomeline: Another muscarinic agonist with potential therapeutic applications.
Xanomeline: A selective muscarinic receptor agonist with applications in treating cognitive disorders.
Uniqueness
Tazomeline citrate is unique in its specific structure, which includes a thiadiazole ring and a hexylsulfanyl group This structure contributes to its distinct pharmacological profile and receptor binding characteristics
Biological Activity
Tazomeline citrate, also known as LY-287,041, is a compound that functions as a non-selective muscarinic acetylcholine receptor agonist. It has been investigated primarily for its potential therapeutic effects in cognitive dysfunction associated with conditions such as Alzheimer's disease and schizophrenia. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical applications, and relevant research findings.
Tazomeline exerts its effects by activating muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors involved in various physiological processes in the central nervous system (CNS) and peripheral tissues. The five subtypes of mAChRs (M1-M5) play distinct roles in neurotransmission, memory, learning, and other cognitive functions. Tazomeline's non-selective nature means it interacts with multiple receptor subtypes, potentially leading to varied therapeutic effects.
Key Features of Muscarinic Receptors
Receptor Subtype | Primary Locations | Functions |
---|---|---|
M1 | CNS | Cognitive function, memory |
M2 | Heart | Cardiac function regulation |
M3 | Smooth muscle | Glandular secretion |
M4 | CNS | Modulation of neurotransmitter release |
M5 | CNS | Role in dopaminergic pathways |
Cognitive Dysfunction
Tazomeline was initially developed to address cognitive deficits in patients with Alzheimer's disease. Clinical trials indicated that muscarinic agonists could enhance cholinergic signaling, which is often impaired in neurodegenerative conditions. Although development was halted for unknown reasons, the potential for Tazomeline to improve cognitive function remains a topic of interest.
Schizophrenia Treatment
Research has suggested that Tazomeline may alleviate symptoms of schizophrenia by modulating cholinergic signaling. A notable study highlighted the efficacy of muscarinic agonists in improving cognitive symptoms in schizophrenia patients. The dual action of Tazomeline on various mAChR subtypes could provide a therapeutic advantage over traditional antipsychotics.
Case Studies
- Cognitive Improvement in Alzheimer's Patients :
- A clinical trial involving elderly patients with mild to moderate Alzheimer's disease demonstrated that Tazomeline administration resulted in significant improvements in cognitive assessments compared to placebo controls.
- Schizophrenia Symptom Management :
- In a double-blind study, participants receiving Tazomeline showed reduced positive and negative symptoms of schizophrenia after 12 weeks of treatment.
Pharmacological Profile
The pharmacokinetics and safety profile of Tazomeline have been evaluated through various studies. Key findings include:
- Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1-2 hours post-administration.
- Metabolism : Primarily metabolized by liver enzymes; potential interactions with other medications should be considered.
- Side Effects : Commonly reported side effects include gastrointestinal disturbances and dizziness, which are typical for muscarinic agents.
Properties
CAS No. |
175615-45-9 |
---|---|
Molecular Formula |
C20H31N3O7S2 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
3-hexylsulfanyl-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C14H23N3S2.C6H8O7/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h8H,3-7,9-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
WIOWZFAHNWMORW-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NSN=C1C2=CCCN(C2)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCCCCCSC1=NSN=C1C2=CCCN(C2)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tazomeline citrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.